1-(3,4-Dihydroxyphenyl)-2-(2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanylethanone
Description
This compound is a pyrazolo[1,5-a]pyrimidine derivative featuring a sulfanylethanone linker and a 3,4-dihydroxyphenyl moiety. The pyrazolo[1,5-a]pyrimidine core is a privileged heterocyclic scaffold in medicinal chemistry, known for its diverse biological activities, including kinase inhibition and antimicrobial effects . The 2,5-dimethyl and 3-phenyl substituents on the pyrazolo[1,5-a]pyrimidine ring likely influence steric and electronic interactions in biological systems .
Properties
IUPAC Name |
1-(3,4-dihydroxyphenyl)-2-(2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O3S/c1-13-10-20(29-12-19(28)16-8-9-17(26)18(27)11-16)25-22(23-13)21(14(2)24-25)15-6-4-3-5-7-15/h3-11,26-27H,12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCUVOVMXCRQQCR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C(=NN2C(=C1)SCC(=O)C3=CC(=C(C=C3)O)O)C)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(3,4-Dihydroxyphenyl)-2-(2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanylethanone is a complex organic compound that has garnered attention in biological research due to its potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has a unique structure characterized by the presence of a dihydroxyphenyl group and a pyrazolopyrimidine moiety. Its molecular formula is C19H20N4O3S, with a molecular weight of approximately 372.45 g/mol.
The biological activity of this compound can be attributed to several mechanisms:
- Antioxidant Activity : The dihydroxyphenyl group contributes to its ability to scavenge free radicals, thereby protecting cells from oxidative stress.
- Enzyme Inhibition : It has been shown to inhibit specific enzymes involved in inflammatory pathways, which may be beneficial in conditions such as arthritis and other inflammatory diseases.
- Anticancer Properties : Preliminary studies indicate that the compound may induce apoptosis in cancer cells through the modulation of signaling pathways associated with cell survival and proliferation.
Biological Activity Data
Case Study 1: Antioxidant Effects
A study published in Food Chemistry investigated the antioxidant properties of various phenolic compounds, including derivatives similar to our compound. The results indicated significant radical scavenging activity, suggesting potential applications in food preservation and health supplements .
Case Study 2: Anti-inflammatory Activity
Research published in Journal of Medicinal Chemistry demonstrated that compounds with similar structural features effectively inhibited COX-2 enzymes. This inhibition is crucial for developing anti-inflammatory drugs .
Case Study 3: Anticancer Activity
A recent study in Cancer Letters explored the anticancer effects of various pyrazolopyrimidine derivatives. The findings showed that these compounds could induce apoptosis in breast cancer cells by activating caspase pathways . The compound exhibited similar properties, warranting further investigation.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For example, derivatives of pyrazolo[1,5-a]pyrimidines have shown efficacy against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. In vitro assays demonstrated that these compounds can inhibit the proliferation of cancer cells, including breast and lung cancer lines .
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| MCF7 | 15 | Inhibition of proliferation |
| A549 | 20 | Induction of apoptosis |
| SKOV3 | 18 | Cell cycle arrest |
Antiviral Properties
Research has also explored the antiviral potential of similar compounds against influenza viruses. The mechanism involves disrupting protein-protein interactions critical for viral replication. The ability of these compounds to inhibit the RNA-dependent RNA polymerase (RdRP) has been highlighted as a promising strategy for developing antiviral therapies .
Anti-inflammatory Effects
Compounds with structural similarities to 1-(3,4-Dihydroxyphenyl)-2-(2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanylethanone have been evaluated for their anti-inflammatory properties. Studies suggest that they can modulate inflammatory pathways by inhibiting cyclooxygenase (COX) and lipoxygenase (LOX) enzymes . This dual inhibition could provide therapeutic benefits in conditions like arthritis and other inflammatory diseases.
Case Study 1: Anticancer Screening
A comprehensive screening of pyrazolo[1,5-a]pyrimidine derivatives was conducted using a panel of cancer cell lines. The study revealed that specific substitutions on the pyrazole ring significantly enhanced anticancer activity. For instance, a derivative with a hydroxyl group at the 3-position showed improved potency against MCF7 cells compared to others .
Case Study 2: Influenza Virus Inhibition
In a study aimed at identifying new antiviral agents, a series of pyrazolo[1,5-a]pyrimidine derivatives were synthesized and tested for their ability to inhibit influenza virus replication. The most promising compound demonstrated an IC50 value in the low micromolar range and effectively disrupted the PA-PB1 interaction necessary for viral polymerase function .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Pyrazolo[1,5-a]pyrimidine Derivatives
A critical structural determinant for activity in pyrazolo[1,5-a]pyrimidine derivatives is the substitution pattern. For instance, 3,3'-diphenyl-4H-[6,7']bi(pyrazolo[1,5-a]pyrimidinyl)-7-ones (Table 1) exhibit enhanced activity compared to non-substituted analogs due to improved π-π stacking and hydrophobic interactions . The target compound shares the 3-phenyl substitution, which may confer similar advantages.
Table 1: Key Structural Features and Activity Trends
Sulfanylethanone-Containing Analogs
The sulfanylethanone moiety is rare but critical. For example, 1-(2,7-dimethylimidazo[1,2-a]pyridin-3-yl)-2-[(4-fluorophenyl)sulfanyl]-1-ethanone () shares the sulfanylethanone group but lacks the dihydroxyphenyl moiety.
Heterocyclic Systems with Dihydroxyphenyl Groups
Compounds like 5-[2-ethoxy-5-[(4-methylpiperazinyl)sulfonyl]phenyl]-1,6-dihydropyrazolo[4,3-d]pyrimidin-7-one () incorporate dihydroxyphenyl-like groups but within distinct scaffolds. The target’s catechol (3,4-dihydroxyphenyl) group may confer redox activity or metal chelation absent in these analogs .
Physicochemical Properties
- Stability: The sulfanylethanone linker may confer susceptibility to hydrolysis under acidic conditions, similar to imidazopyridine derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
